Home > Products > Screening Compounds P101307 > 4-[2-(4-fluorophenyl)morpholin-4-yl]-2-methoxynicotinonitrile
4-[2-(4-fluorophenyl)morpholin-4-yl]-2-methoxynicotinonitrile -

4-[2-(4-fluorophenyl)morpholin-4-yl]-2-methoxynicotinonitrile

Catalog Number: EVT-5610390
CAS Number:
Molecular Formula: C17H16FN3O2
Molecular Weight: 313.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl} phosphonic acid

Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist. Research indicates its potential in treating conditions such as emesis and inflammatory diseases. []

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

Compound Description: This series of compounds acts as atypical dopamine transporter (DAT) inhibitors. They have shown therapeutic promise in preclinical models for psychostimulant use disorders (PSUD). Modifications within this series aimed to improve DAT affinity and metabolic stability. []

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one

Compound Description: This compound features a morpholine ring in a chair conformation and a piperazine ring. Crystallographic analysis revealed the compound’s structure and intermolecular interactions. []

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide

Compound Description: This amide derivative was unexpectedly produced during attempts to synthesize amidoxime antileishmanial agents. The formation was attributed to the strong electron-withdrawing effect of a nitro group and the use of ethanol as a solvent. []

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

Compound Description: Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor, displays excellent potency in inhibiting PARP1 and PARP2 enzyme activity. Its unique structure enables extensive binding interactions with PARP1/2 proteins. It has shown favorable pharmacokinetic properties and antitumor efficacy in preclinical models and is currently in clinical trials for breast cancer. []

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide

Compound Description: This oleanolic acid derivative has shown promising anticancer effects against breast cancer by inhibiting cell proliferation, invasion, and inducing apoptosis. It acts by inducing oxidative stress and inhibiting the Notch-AKT signaling pathway. []

4-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl] morpholin-4-ium iodide

Compound Description: This quaternary ammonium salt is a highly effective water-soluble photoinitiator, demonstrating high molar absorptivity and excellent solubility in water. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor. It demonstrates sustained reduction of LPA levels in vivo and efficacy in preclinical models of pulmonary fibrosis. It is currently undergoing clinical evaluation for idiopathic pulmonary fibrosis. []

Properties

Product Name

4-[2-(4-fluorophenyl)morpholin-4-yl]-2-methoxynicotinonitrile

IUPAC Name

4-[2-(4-fluorophenyl)morpholin-4-yl]-2-methoxypyridine-3-carbonitrile

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

InChI

InChI=1S/C17H16FN3O2/c1-22-17-14(10-19)15(6-7-20-17)21-8-9-23-16(11-21)12-2-4-13(18)5-3-12/h2-7,16H,8-9,11H2,1H3

InChI Key

KKIHEGQJGZNHMT-UHFFFAOYSA-N

SMILES

COC1=NC=CC(=C1C#N)N2CCOC(C2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=NC=CC(=C1C#N)N2CCOC(C2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.